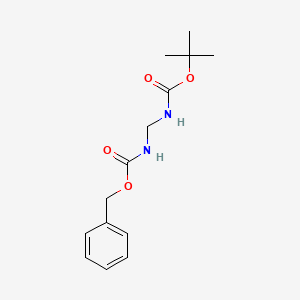![molecular formula C26H30BrO2P B3281245 [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylp hosphonium bromide CAS No. 731862-95-6](/img/structure/B3281245.png)
[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylp hosphonium bromide
概要
説明
[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a triphenylphosphonium group attached to a butyl chain with a dimethylethoxy substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromo-1,1-dimethylethoxybutane under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the formation of the phosphonium salt.
Industrial Production Methods
In an industrial setting, the production of [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various halide salts under mild conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and the corresponding alcohol.
Substitution: New phosphonium salts with different halide ions.
科学的研究の応用
[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide involves its ability to interact with biological membranes and accumulate in specific cellular compartments. The triphenylphosphonium group facilitates the compound’s uptake into cells, where it can exert its effects by targeting specific molecular pathways. The compound’s ability to accumulate in mitochondria makes it particularly useful for studies involving mitochondrial function and dysfunction.
類似化合物との比較
Similar Compounds
- [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium chloride
- [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium iodide
Uniqueness
Compared to similar compounds, [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide offers unique advantages in terms of its reactivity and stability. The bromide ion provides a good balance between reactivity and ease of handling, making it a versatile compound for various applications.
特性
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O2P.BrH/c1-26(2,3)28-25(27)20-13-21-29(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,13,20-21H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLAFGWEFKFVAF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B3281167.png)





![2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B3281203.png)





![5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3281234.png)

